molecular formula C10H6ClF2N B1436965 4-Chloro-6-(difluoromethyl)quinoline CAS No. 2248157-38-0

4-Chloro-6-(difluoromethyl)quinoline

Cat. No.: B1436965
CAS No.: 2248157-38-0
M. Wt: 213.61 g/mol
InChI Key: ONNJPEQGVFSQGH-UHFFFAOYSA-N
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Description

4-Chloro-6-(difluoromethyl)quinoline: is a quinoline derivative characterized by the presence of a chloro group at the fourth position and a difluoromethyl group at the sixth position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(difluoromethyl)quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline and difluoromethyl ketone.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a Friedländer synthesis, where 4-chloroaniline reacts with a suitable aldehyde or ketone in the presence of an acid catalyst.

    Cyclization: The intermediate undergoes cyclization to form the quinoline ring. This step often requires heating and the use of a dehydrating agent.

    Introduction of Difluoromethyl Group: The difluoromethyl group is introduced through a nucleophilic substitution reaction, where a difluoromethylating agent reacts with the quinoline derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Industrial processes optimize reaction conditions to maximize yield and minimize by-products.

    Use of Catalysts: Catalysts such as palladium or copper are often used to enhance reaction efficiency.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(difluoromethyl)quinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Catalysts: Palladium or copper catalysts are commonly used in coupling reactions.

Major Products

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and dihydroquinolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-6-(difluoromethyl)quinoline has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of antimicrobial, antiviral, and anticancer agents.

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide.

    Materials Science: It is investigated for its potential use in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound is used in biological studies to understand its interaction with various enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(difluoromethyl)quinoline involves its interaction with specific molecular targets:

    DNA Gyrase and Topoisomerase IV: In antimicrobial applications, the compound targets bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting their function and leading to bacterial cell death.

    Enzyme Inhibition: In other applications, the compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

4-Chloro-6-(difluoromethyl)quinoline can be compared with other quinoline derivatives:

    4-Chloro-6-(trifluoromethyl)quinoline: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may result in different chemical properties and biological activities.

    6-Chloro-4-oxoquinoline: This derivative lacks the difluoromethyl group and has different reactivity and applications.

    4-Chloroquinoline: This simpler derivative lacks both the difluoromethyl and other substituents, making it less versatile in certain applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-6-(difluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF2N/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNJPEQGVFSQGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901277912
Record name Quinoline, 4-chloro-6-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901277912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248157-38-0
Record name Quinoline, 4-chloro-6-(difluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2248157-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 4-chloro-6-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901277912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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